molecular formula C8H6BrNO2S B1455188 Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 1105187-36-7

Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No. B1455188
M. Wt: 260.11 g/mol
InChI Key: FZMSYEZKZFUHPQ-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate” is a chemical compound with the CAS Number: 1105187-36-7 . It has a molecular weight of 260.11 . The IUPAC name for this compound is methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate .


Synthesis Analysis

The synthesis of “Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate” involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrNO2S/c1-12-8(11)5-2-6-7(10-5)4(9)3-13-6/h2-3,10H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound can undergo various reactions. For instance, it can be alkylated with N-iodo-succinimide in N,N-dimethyl-formamide at room temperature . Another reaction involves N-chloro-succinimide, sodium iodide, and sodium sulfate in acetone .

It has a storage temperature of room temperature . The compound has a molecular weight of 260.11 . Its physicochemical properties include a high GI absorption, BBB permeant, and it is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 .

Scientific Research Applications

Synthesis and Derivatives

Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a key compound in the synthesis of various derivatives. For example, it has been used in the alkylation to produce N-substituted derivatives. These derivatives have potential applications in different fields of organic and medicinal chemistry due to their varied structures and properties (Torosyan et al., 2018).

Regioselective Acylation

The regioselective acylation of related compounds, such as methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, has been extensively studied. These studies have focused on understanding the influence of different catalysts and conditions to control the acylation at specific positions, which is crucial for the synthesis of complex organic molecules (Yarovenko et al., 2003).

Photochromic Properties

Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate derivatives have been explored for their photochromic properties. The ability to change color under light exposure makes these compounds interesting for applications in material science, especially in the development of smart materials and molecular switches (Krayushkin et al., 2002).

Quantum-Chemical Studies

Research has also delved into the quantum-chemical aspects of similar compounds, like 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester. These studies help in understanding the electronic structure and reactivity, which are essential for predicting and enhancing the efficiency of chemical reactions involving these compounds (Yarovenko et al., 2006).

Antitumor Potential

Some derivatives of methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate have been evaluated for their potential in inhibiting tumor cell growth. This showcases the broader scope of these compounds in pharmacological research and potential therapeutic applications (Queiroz et al., 2011).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2S/c1-12-8(11)5-2-6-7(10-5)4(9)3-13-6/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMSYEZKZFUHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656847
Record name Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

CAS RN

1105187-36-7
Record name Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Fang, C Hu, Y Ding, H Qin, Y Luo… - Journal of …, 2021 - Wiley Online Library
In this study, we describe the discovery of the 4H‐thieno[3,2‐b]pyrrole derivatives as an useful scaffold to obtain potent lead compounds for the treatment of colon cancer. We first started …
Number of citations: 3 onlinelibrary.wiley.com

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